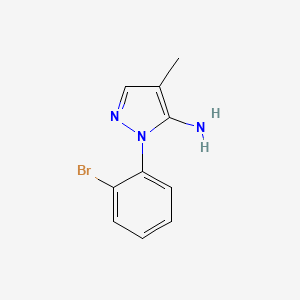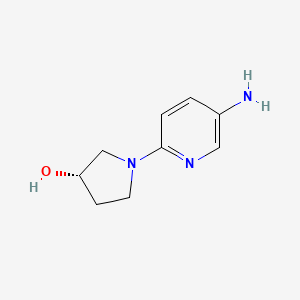
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine and pyrrolidine derivatives often involves multi-component reactions or novel condensation methods. For instance, the water-mediated synthesis of compounds with similar structures utilized a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile, highlighting the versatility of water as a solvent in facilitating these syntheses (Jayarajan et al., 2019). Additionally, the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been employed for the efficient synthesis of disubstituted pyrrolidines, showcasing the adaptability of condensation methods in generating structurally complex pyridines and pyrrolidines (Klappa et al., 2002).
Molecular Structure Analysis
Molecular structure analyses often involve spectroscopic techniques and computational studies. For instance, synthesized compounds related to (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol were characterized using FT-IR, NMR, and X-ray diffraction. Computational chemistry methods, such as DFT calculations, provided insight into their structural aspects and non-linear optical (NLO) properties (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of pyridine and pyrrolidine derivatives can be influenced by their synthesis conditions. For example, the synthesis of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine underlines the chemodivergent nature of these compounds, which can form different products based on reaction conditions, showcasing their versatile chemical reactivity (Liu et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including their stability and phase behavior, can significantly impact their practical applications. For instance, the stability of pyrrolidin-2-ones and derivatives against thermo-oxidative decomposition has been studied using TG analysis, which is crucial for understanding their behavior under various conditions (Kaya & Koyuncu, 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and potential for forming complexes, are essential for the application of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol derivatives. Research into the reactivity of similar compounds with metal salts, for instance, sheds light on their potential in forming metal complexes with unique properties (Abu-Youssef et al., 2010).
Applications De Recherche Scientifique
Synthesis Methods
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, has been proposed, which involves the catalytic hydrogenation of pyrrolylpyridine, a process that can be applied to (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol (Smaliy et al., 2011).
Supramolecular Reagents
- Bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, which are relevant for their potential applications in molecular recognition and supramolecular chemistry, a field where (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol might be used (Aakeröy et al., 2007).
Antibacterial Activity
- Novel 4-pyrrolidin-3-cyanopyridine derivatives, which could include (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol, have shown potential as antimicrobial agents against a range of bacteria, indicating a possible application in developing new antibiotics (Bogdanowicz et al., 2013).
DNA Interaction
- Derivatives like (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol have been explored for their ability to interact with DNA, specifically in the design of nucleobases to recognize specific base pairs in double-stranded DNA, which could have applications in gene therapy and molecular biology (Ito et al., 2016).
Hydrogen Bonding Studies
- Studies on related pyrrolidin-2-ol compounds have highlighted the importance of intramolecular OH⋯N hydrogen bonding in their conformational properties, which is crucial for understanding the chemical behavior and potential applications of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol in various fields (Laurella & Erben, 2016).
Non-linear Optical Properties
- Synthesis and computational studies have been conducted on pyridine derivatives, exploring their non-linear optical properties. This research may extend to compounds like (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol, given their structural similarities (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZANZYEZRAGNO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)

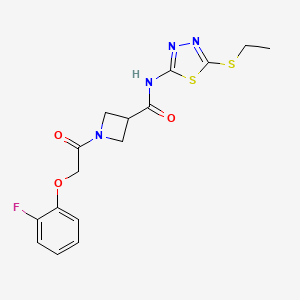
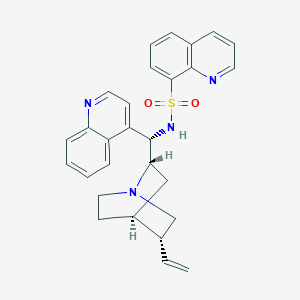

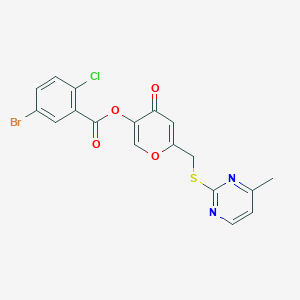
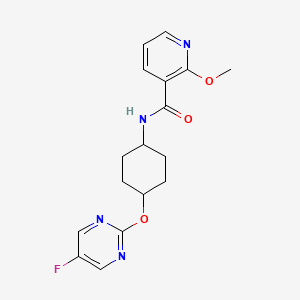
![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)
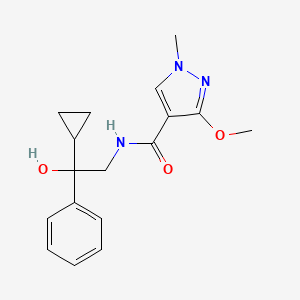

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)
